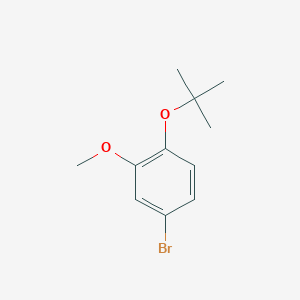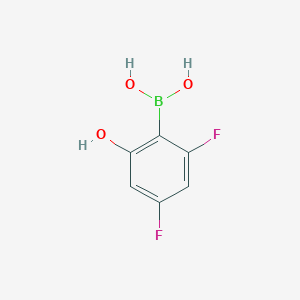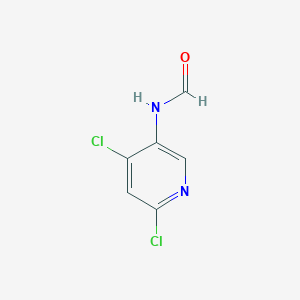
N-(4,6-Dichloro-3-pyridyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32691122 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32691122 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. The synthetic route may involve the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of MFCD32691122 is carried out on a large scale using optimized processes that ensure cost-effectiveness and efficiency. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. The compound is often produced in specialized reactors that allow for precise control of reaction conditions, ensuring consistent quality and performance .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32691122 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32691122 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate and selectivity.
Major Products: The major products formed from the reactions of MFCD32691122 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
MFCD32691122 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD32691122 is investigated for its potential therapeutic properties and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of MFCD32691122 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32691122 include those with comparable structures and functional groups. These compounds may share similar reactivity and properties, making them useful for similar applications.
Uniqueness: What sets MFCD32691122 apart from other similar compounds is its unique combination of stability, reactivity, and versatility. This makes it particularly valuable in applications where these properties are essential. The compound’s ability to participate in a wide range of reactions and its potential for various scientific and industrial applications highlight its uniqueness .
Eigenschaften
Molekularformel |
C6H4Cl2N2O |
|---|---|
Molekulargewicht |
191.01 g/mol |
IUPAC-Name |
N-(4,6-dichloropyridin-3-yl)formamide |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-6(8)9-2-5(4)10-3-11/h1-3H,(H,10,11) |
InChI-Schlüssel |
GGYLYNRBYBLDKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)NC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


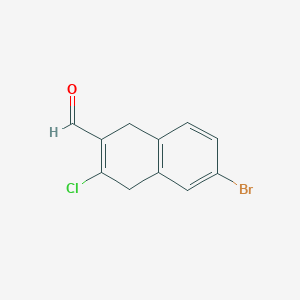
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
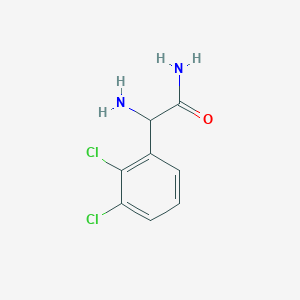
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
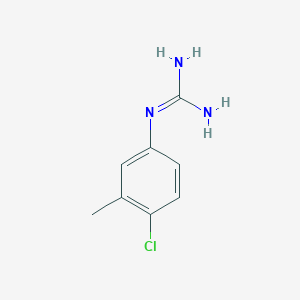
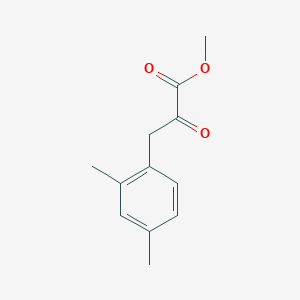
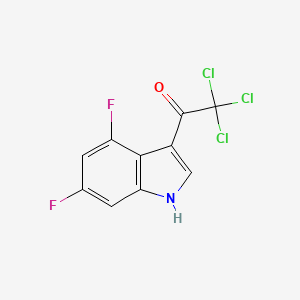
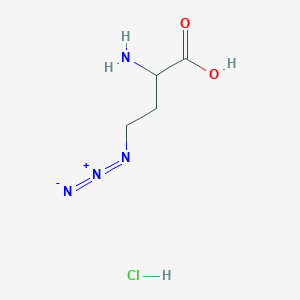
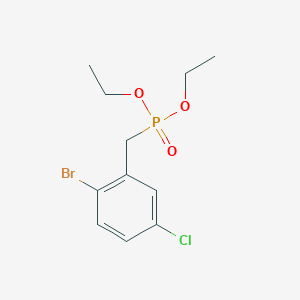
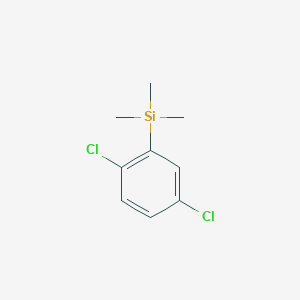
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
